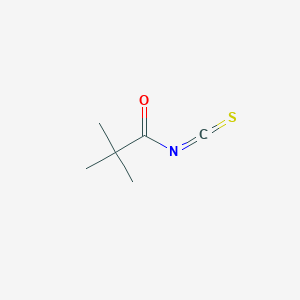

Pivaloyl isothiocyanate

Description

Pivaloyl isothiocyanate (PITC), a derivative of pivalic acid, is characterized by its isothiocyanate (-N=C=S) functional group and a sterically bulky tert-butyl (pivaloyl) group. It is synthesized via the reaction of pivaloyl chloride with potassium thiocyanate under inert conditions, yielding a reactive intermediate widely employed in organic synthesis . Key applications include:

- Glycosylation Reagents: Pivaloyl-protected isothiocyanate derivatives (e.g., 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate) enhance stability and reactivity in glycosylation reactions, enabling carbohydrate-protein interaction studies .

- Biological Activity: Derivatives of PITC exhibit multitarget-directed ligand properties, inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase .

Structural characterization relies on spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and X-ray crystallography, confirming its planar geometry and steric bulk .

Properties

IUPAC Name |

2,2-dimethylpropanoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-6(2,3)5(8)7-4-9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZRSVQOVMQGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivaloyl isothiocyanate can be synthesized through the reaction of pivaloyl chloride with potassium thiocyanate. The reaction typically occurs in an inert solvent such as acetone or dichloromethane under reflux conditions. The general reaction is as follows:

C5H9COCl+KSCN→C5H9COSCN+KCl

Industrial Production Methods: In an industrial setting, the synthesis of pivaloyl isothiocyanate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pivaloyl isothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with amines to form thioureas.

Addition Reactions: Can add to nucleophiles such as alcohols and thiols.

Cyclization Reactions: Forms heterocyclic compounds when reacted with diamines.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form thioureas.

Alcohols and Thiols: Requires a base such as triethylamine to facilitate the reaction.

Diamines: Typically requires heating to promote cyclization.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Result from the reaction with alcohols.

Heterocycles: Produced through cyclization reactions with diamines.

Scientific Research Applications

Pivaloyl isothiocyanate, with the molecular formula C6H9NOS, is an organic compound derived from pivalic acid, characterized by the presence of an isothiocyanate group. It is a versatile reagent in organic synthesis, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Pivaloyl isothiocyanate has diverse applications in scientific research:

- Chemistry Used as a reagent in the synthesis of thioureas and heterocyclic compounds. For example, it can react with amines under mild conditions to form thioureas. It also participates in cyclization reactions with diamines to form heterocycles, typically requiring heating to promote the reaction.

- Biology Employed in the modification of biomolecules for studying enzyme mechanisms. Pivaloyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules through its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. It influences various cellular processes by interacting with key cellular components and can affect cell signaling pathways, gene expression, and cellular metabolism.

- Medicine Investigated for its potential in developing new pharmaceuticals due to its ability to form bioactive thioureas. Isothiocyanates, including pivaloyl isothiocyanate, can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage.

- Industry Utilized in the production of agrochemicals and polymer additives.

Chemical Reactions Analysis

Pivaloyl isothiocyanate undergoes various types of chemical reactions:

- Nucleophilic Substitution Reacts with amines to form thioureas.

- Addition Reactions Capable of adding to nucleophiles such as alcohols and thiols.

- Cyclization Reactions Forms heterocyclic compounds when reacted with diamines.

Common Reagents and Conditions

- Amines Reacts under mild conditions to form thioureas.

- Alcohols and Thiols Requires a base such as triethylamine to facilitate the reaction.

- Diamines Typically requires heating to promote cyclization.

Major Products

- Thioureas Formed from the reaction with amines.

- Thiocarbamates Result from the reaction with alcohols.

- Heterocycles Produced through cyclization reactions with diamines.

Case Studies

Mechanism of Action

The mechanism of action of pivaloyl isothiocyanate involves the nucleophilic attack on the carbon atom of the isothiocyanate group. This leads to the formation of a thiourea or other derivatives depending on the nucleophile. The reactivity of the isothiocyanate group is attributed to the electrophilic nature of the carbon atom, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pivaloyl isothiocyanate is compared to structurally related isothiocyanates, focusing on steric effects, reactivity, stability, and applications.

Benzoyl Isothiocyanate

- Structure : Features a phenyl group instead of tert-butyl.

- Reactivity : Higher electrophilicity due to reduced steric hindrance, enabling faster nucleophilic additions. Benzoyl isothiocyanate reacts efficiently with amines to form thiourea ligands without requiring stringent temperature control .

- Thermal Stability : Less sensitive to temperature; reactions proceed at ambient conditions .

- Applications : Primarily used in ligand synthesis but lacks the steric bulk necessary for selective glycosylation or stabilizing metal-ligand complexes under harsh conditions .

Phenyl Isothiocyanate (PITC)

- Reactivity : High reactivity in Edman degradation for protein sequencing due to rapid coupling with amine termini. However, its small size limits steric protection in synthetic intermediates .

- Applications : Dominates in analytical chemistry for peptide sequencing, unlike PITC, which is tailored for synthetic organic chemistry .

Acetyl Isothiocyanate

- Structure : Contains a methyl group, offering minimal steric hindrance.

- Reactivity : Highly reactive but prone to hydrolysis and thermal decomposition. Rarely used in complex syntheses due to instability .

Comparative Data Table

Key Research Findings

- Steric Effects : The tert-butyl group in PITC stabilizes metal complexes (e.g., Cu(II)) by preventing ligand dissociation, a property absent in benzoyl analogs .

- Thermal Sensitivity : PITC-derived ligands require lower reaction temperatures (≤0°C) to prevent pivaloyl group cleavage, whereas benzoyl derivatives tolerate higher temperatures .

- Glycosylation Efficiency : Pivaloyl-protected isothiocyanates achieve higher glycosylation yields (e.g., 64% for dipivaloyl-FITC) compared to acetylated variants due to enhanced steric protection .

- Biological Selectivity : PITC-derived thioureas show superior enzyme inhibition (IC₅₀ = 0.89 µM for acetylcholinesterase) over benzoyl analogs, attributed to optimized steric and electronic profiles .

Biological Activity

Pivaloyl isothiocyanate (PITC) is a compound belonging to the isothiocyanate family, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of pivaloyl isothiocyanate, supported by research findings, case studies, and data tables.

Primary Mechanisms:

- Induction of Apoptosis: PITC promotes programmed cell death in various cancer cell lines through mitochondrial pathways and p53 signaling pathways.

- Cell Cycle Arrest: The compound has been shown to inhibit cell viability and induce cell cycle arrest in cancer cells, particularly in gastric cancer cell lines .

- Enzyme Modulation: PITC interacts with enzymes via its reactive isothiocyanate group, forming covalent bonds with nucleophilic sites on proteins and altering their catalytic functions.

Biochemical Pathways:

- Phase II Enzyme Induction: PITC activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of phase II detoxifying enzymes .

- Inhibition of Cytochrome P450 (CYP) Enzymes: It has been observed to modulate the activity of CYP enzymes, which are crucial for drug metabolism .

Cellular Effects

Pivaloyl isothiocyanate affects various cellular processes:

- Gene Expression Modulation: By interacting with transcription factors, PITC can alter gene expression profiles related to apoptosis and cell cycle regulation.

- Metabolic Pathway Alteration: The compound inhibits enzymes involved in metabolic pathways, impacting the flux of metabolites within cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of PITC:

- Gastric Cancer Cells: Research demonstrated that PITC inhibited cell viability and induced apoptosis in gastric cancer cell lines by promoting oxidative stress and DNA damage .

- Breast Cancer Models: In vitro studies showed that PITC could synergize with other anticancer agents, enhancing their efficacy against resistant cancer cell lines .

Antimicrobial Properties

PITC exhibits significant antimicrobial activity:

- Bacterial Inhibition: Studies have shown that PITC has effective antibacterial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) varies based on bacterial strains but generally falls within low micromolar ranges .

Case Studies

Case Study 1: Gastric Cancer

In a study involving gastric cancer cells, treatment with PITC resulted in:

- 50% reduction in cell viability after 48 hours.

- Induction of apoptosis confirmed through flow cytometry analysis.

- Activation of reactive oxygen species (ROS) pathways leading to mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effects of PITC against various pathogens:

- Results:

Data Table: Biological Activities of Pivaloyl Isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.